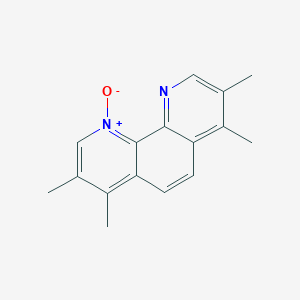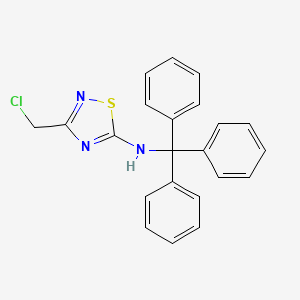![molecular formula C14H21IO B14319807 {[(6-Iodo-3-methylhexyl)oxy]methyl}benzene CAS No. 110762-61-3](/img/structure/B14319807.png)
{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene is an organic compound characterized by the presence of an iodo group, a methyl group, and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(6-Iodo-3-methylhexyl)oxy]methyl}benzene typically involves the reaction of 6-iodo-3-methylhexanol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming a simpler alkyl chain.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or other halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of simpler alkyl chains.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(6-Iodo-3-methylhexyl)oxy]methyl}benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the iodo group can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The mechanism of action of {[(6-Iodo-3-methylhexyl)oxy]methyl}benzene involves its interaction with molecular targets through its functional groups. The iodo group can participate in halogen bonding, while the benzene ring can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- {[(6-Bromo-3-methylhexyl)oxy]methyl}benzene
- {[(6-Chloro-3-methylhexyl)oxy]methyl}benzene
- {[(6-Fluoro-3-methylhexyl)oxy]methyl}benzene
Uniqueness
{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, leading to stronger interactions in various chemical and biological contexts.
Propiedades
Número CAS |
110762-61-3 |
|---|---|
Fórmula molecular |
C14H21IO |
Peso molecular |
332.22 g/mol |
Nombre IUPAC |
(6-iodo-3-methylhexoxy)methylbenzene |
InChI |
InChI=1S/C14H21IO/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
Clave InChI |
UTUUUMFXXAHLEF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCI)CCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


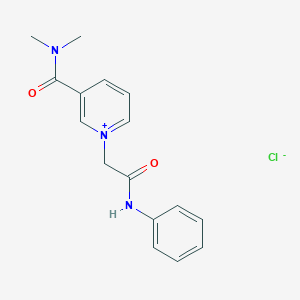
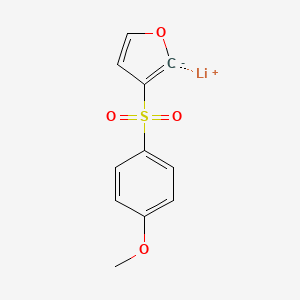
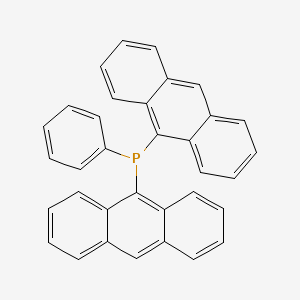
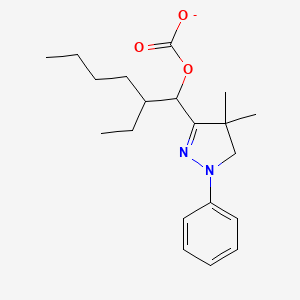
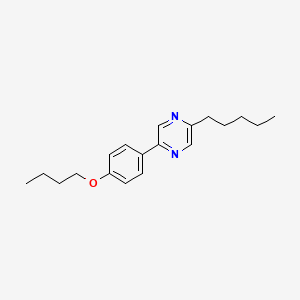
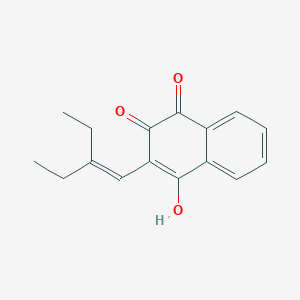

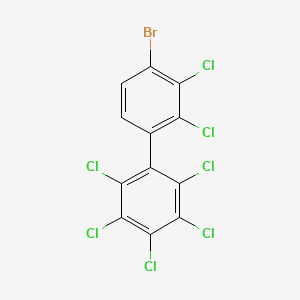
![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
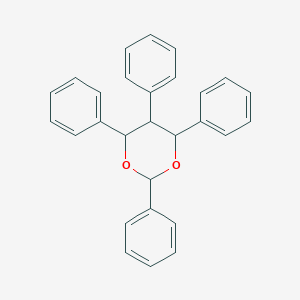
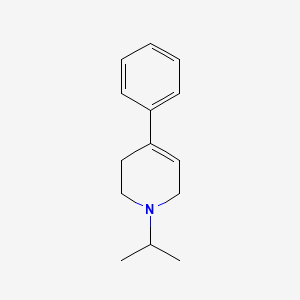
![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)
